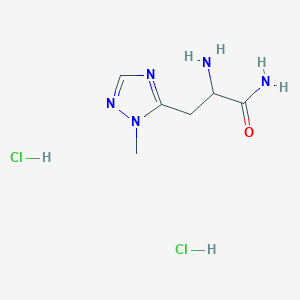

2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. This structure imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

The synthesis of 2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride can be achieved through various synthetic routes. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride, followed by the introduction of a variety of amines. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For aliphatic amines, the preparation of N-guanidinosuccinimide is followed by reaction under microwave irradiation. For less nucleophilic aromatic amines, an alternative pathway involving the preparation of N-arylsuccinimides is used .

Analyse Chemischer Reaktionen

2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.

Cyclization: The compound can undergo cyclization reactions to form various triazole-fused heterocycles.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.

Biology: The compound exhibits various biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of enzymes and receptors.

Industry: The compound is used in the development of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring allows the compound to bind to various enzymes and receptors, inhibiting their activity. This interaction can lead to the inhibition of key biological processes, such as cell division in cancer cells or viral replication in infected cells .

Vergleich Mit ähnlichen Verbindungen

2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride can be compared with other similar compounds, such as:

3-Amino-1,2,4-triazole: Another triazole compound with similar biological activities but different chemical properties.

1,2,3-Triazole: A related compound with a different arrangement of nitrogen atoms in the ring, leading to different chemical and biological properties.

Fluconazole: A triazole-based antifungal drug with a different substitution pattern on the triazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and stability.

Biologische Aktivität

2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide; dihydrochloride is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, examining its synthesis, biological evaluation, and potential therapeutic applications.

Synthesis

The synthesis of 2-amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide can be achieved through various methods. A notable approach involves microwave-assisted synthesis, which enhances yield and reduces reaction time. For instance, a study reported the successful synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using microwave irradiation in acetonitrile as a solvent .

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. For example, related triazole compounds have demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, indicating that similar activities could be expected from 2-amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide .

Anticancer Activity

Research has highlighted the potential of triazole derivatives in cancer therapy. Compounds featuring the triazole moiety have been associated with antiproliferative effects in several cancer cell lines. For instance, studies on structurally related compounds have shown IC50 values in the low micromolar range against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines . The mechanism often involves the inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis that is frequently targeted in chemotherapeutic strategies.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives often correlates with their structural features. The presence of specific substituents on the triazole ring can significantly influence their pharmacological properties. For example:

- Substituent Variability : Different side chains can enhance or diminish activity.

- Tautomerism : The existence of tautomeric forms can affect binding affinity to biological targets .

Case Studies

- Antiproliferative Effects : A study evaluated a series of triazole derivatives for their antiproliferative activity against various cancer cell lines. The results indicated that compounds with a similar scaffold to 2-amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide exhibited significant cytotoxicity with IC50 values ranging from 1.1 μM to 4.24 μM depending on the cell line tested .

- Antimicrobial Testing : In another investigation focusing on antimicrobial properties, several triazole derivatives were screened against common pathogens. Results showed effective inhibition patterns similar to those expected from 2-amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide .

Summary of Findings

The biological activity of 2-amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide; dihydrochloride suggests significant potential as an antimicrobial and anticancer agent. The synthesis methods employed enhance its accessibility for further research and application.

Eigenschaften

IUPAC Name |

2-amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O.2ClH/c1-11-5(9-3-10-11)2-4(7)6(8)12;;/h3-4H,2,7H2,1H3,(H2,8,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMQBBRJMSAMOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)CC(C(=O)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.